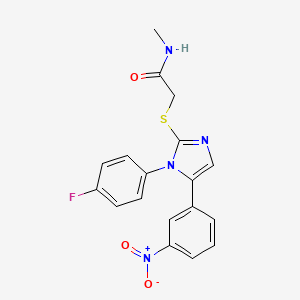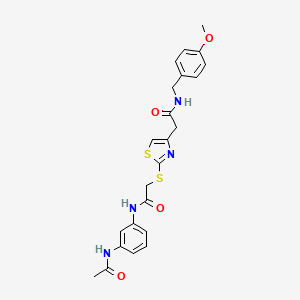
2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic compound featuring a distinctive imidazole backbone. This molecule, recognized for its diverse reactivity, holds significance in fields spanning chemistry, biology, and medicine, attributed to its unique structural attributes and chemical behaviors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials and Initial Setup: The synthesis typically begins with the preparation of 1-(4-fluorophenyl)-1H-imidazole and 5-(3-nitrophenyl)-1H-imidazole.
Formation of the Key Intermediate: These intermediates are reacted with thioacetic acid under controlled conditions to form an acetylthio intermediate.
Final Assembly and Methylation: The intermediate undergoes a nucleophilic substitution with methylamine, producing 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide.
Industrial Production Methods
For industrial-scale production, the process involves high-yield synthesis techniques, often employing:
Continuous flow reactors: for efficient and consistent product output.
Optimized catalytic systems: to enhance reaction rates and selectivity.
Purification techniques: like crystallization and column chromatography to ensure compound purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution Reactions: The fluorine atom on the phenyl ring is a potential site for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide for oxidation reactions.
Reducing agents: Lithium aluminium hydride, hydrazine for reduction.
Substitution Reagents: Sodium hydroxide, potassium carbonate for nucleophilic substitution.
Major Products Formed
Amino derivatives: Through reduction of the nitro group.
Substituted derivatives: With varying nucleophiles replacing the fluorine atom on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a precursor for various synthetic pathways, enabling the creation of more complex molecules for material science and catalysis research.
Biology
Its structural components are explored for potential biochemical interactions, particularly involving enzyme modulation and receptor binding studies.
Medicine
Research indicates potential therapeutic applications in anti-inflammatory, antimicrobial, and anticancer therapies due to its unique chemical structure.
Industry
Applied in the development of specialty chemicals, including advanced polymers and coatings, due to its robust imidazole framework.
Wirkmechanismus
2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide exerts effects primarily through its interaction with cellular receptors and enzymes.
Molecular Targets: Specific receptors like G-protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways.
Pathways Involved: Signal transduction pathways and enzyme inhibition, altering cellular responses and metabolic activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-fluorophenyl)-2-methylimidazole: Shares a similar fluorophenyl group but lacks the nitrophenyl moiety.
2-(5-(3-nitrophenyl)-1H-imidazol-2-ylthio)acetamide: Similar structure but without the methylamine group.
N-methyl-1-(4-fluorophenyl)-2-imidazolyl acetamide: Differentiated by the position and presence of substituents on the imidazole ring.
Uniqueness
Distinctive Reactivity: The unique combination of fluorophenyl, nitrophenyl, and imidazole groups imparts diverse chemical reactivities.
Versatile Applications: Its structure allows for multifunctional uses across various fields, unlike many simpler analogs.
This compound's intricate structure and wide-ranging applications highlight its significance in modern scientific research, with potential advancements continually emerging across multiple disciplines.
Eigenschaften
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S/c1-20-17(24)11-27-18-21-10-16(12-3-2-4-15(9-12)23(25)26)22(18)14-7-5-13(19)6-8-14/h2-10H,11H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIRUWTZJFNLKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2377087.png)



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(benzofuran-2-yl)-2-hydroxypropyl)oxalamide](/img/structure/B2377094.png)




![4-chloro-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2377102.png)

![4-[(Hydroxyimino)methyl]benzoic acid](/img/structure/B2377105.png)
![1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2377106.png)

